5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione
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Overview
Description
5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione is a complex organic compound known for its diverse applications in various scientific fields This compound features an imidazolidine-2,4-dione core structure, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(bis(2-hydroxyethyl)amino)benzaldehyde with imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-5-aminobenzimidazole: Another compound with a similar imidazole core structure.
5,5-Dimethyl-2,4-imidazolidinedione: A structurally related compound with different substituents on the imidazolidine ring.
Properties
CAS No. |
90102-88-8 |
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Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
5-[[4-[bis(2-hydroxyethyl)amino]phenyl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H19N3O4/c18-7-5-17(6-8-19)11-3-1-10(2-4-11)9-12-13(20)16-14(21)15-12/h1-4,12,18-19H,5-9H2,(H2,15,16,20,21) |
InChI Key |
QYYDDEZNMWLHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)N(CCO)CCO |
Origin of Product |
United States |
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